BenchChemオンラインストアへようこそ!

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Medicinal Chemistry Chiral Resolution Enantioselective Synthesis

This racemic piperidine building block is critical for medicinal chemistry programs targeting EZH2/EZH1 inhibition. Its unique α-methyl chiral center enables direct resolution to >99% ee (R)-enantiomer for stereospecific inhibitor synthesis (e.g., CPI-1205, IC₅₀ 0.002 μM), eliminating costly asymmetric steps. The dihydrochloride salt ensures superior aqueous solubility for high-throughput amide coupling & reductive amination in DMF/H₂O or THF/H₂O. Choose this scaffold over non-methylated analogs to lock conformational constraint and achieve reproducible enantioselective outcomes.

Molecular Formula C9H19Cl2F3N2
Molecular Weight 283.16 g/mol
CAS No. 1803590-17-1
Cat. No. B1448476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
CAS1803590-17-1
Molecular FormulaC9H19Cl2F3N2
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CC(F)(F)F)N.Cl.Cl
InChIInChI=1S/C9H17F3N2.2ClH/c1-7(13)8-2-4-14(5-3-8)6-9(10,11)12;;/h7-8H,2-6,13H2,1H3;2*1H
InChIKeyKGNVXMFTVAYCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride (CAS 1803590-17-1): Procurement-Relevant Identity and Core Properties


1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride (CAS 1803590-17-1) is a synthetic small-molecule building block comprising a piperidine core N-substituted with a 2,2,2-trifluoroethyl group and bearing a chiral α-methyl-substituted ethan-1-amine side chain at the 4-position, supplied as the dihydrochloride salt [1]. Its molecular formula is C₉H₁₉Cl₂F₃N₂ (MW 283.16 g/mol), and it possesses one undefined atom stereocenter, making it available as a racemic mixture suitable for chiral resolution and enantioselective derivatization [1][2]. The compound is classified as a versatile small-molecule scaffold and is primarily employed in medicinal chemistry for the synthesis of pharmacologically active molecules, including clinical-stage EZH2 inhibitors .

Why Trifluoroethyl-Piperidine Building Blocks Cannot Be Freely Interchanged: The Case for 1803590-17-1


Close structural analogs within the trifluoroethyl-piperidine family—such as 1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS 187217-99-8), [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine (CAS 335653-61-7), and 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-amine (CAS 1248157-58-5)—differ critically from the target compound in their substitution pattern, linker length, and stereochemical complexity [1]. The presence of an α-methyl group on the ethanamine side chain introduces a chiral center that is absent in the non-methylated analogs, directly impacting enantioselective synthesis outcomes [2]. Furthermore, the dihydrochloride salt form of 1803590-17-1 confers distinct solubility and handling properties compared to free-base analogs, affecting dissolution rates during amide coupling or reductive amination steps . These structural and physicochemical differences mean that a scientific user cannot simply substitute one trifluoroethyl-piperidine building block for another without altering reaction yields, stereochemical outcomes, or downstream biological activity.

Quantitative Differentiation Evidence for 1803590-17-1 Against Closest Analogs


Chiral α-Methyl Substituent Enables Enantioselective Synthesis; Non-Chiral Analogs Cannot Support Stereochemical Derivatization

1803590-17-1 possesses an undefined atom stereocenter (count = 1) at the α-carbon of the ethanamine side chain, as confirmed by PubChem computed properties [1]. This chiral center is absent in the closest commercially available analogs: 1-(2,2,2-trifluoroethyl)piperidin-4-amine (PubChem stereocenter count = 0) and 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-amine (stereocenter count = 0) [1]. The presence of this chiral handle enabled the development of CPI-1205 (lirametostat), an (R)-configured EZH2 inhibitor that achieves a biochemical IC₅₀ of 0.002 μM and cellular EC₅₀ of 0.032 μM [2]. Patent US 2019/0233375 explicitly describes the chiral center between the piperidinyl and indolyl moieties as essential for heightened EZH2 inhibitory activity, with the (R)-enantiomer exhibiting >99% enantiomeric excess after chiral salt resolution [3].

Medicinal Chemistry Chiral Resolution Enantioselective Synthesis EZH2 Inhibition

Dihydrochloride Salt Form Enhances Aqueous Solubility Compared to Free-Base Trifluoroethyl-Piperidine Analogs

1803590-17-1 is supplied as the dihydrochloride salt (C₉H₁₇F₃N₂·2HCl), which is recognized to increase aqueous solubility compared to the corresponding free base [1]. A structurally related compound, 1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride, exhibits a LogD (pH 7.4) of −1.46 and Log P of −1.46, reflecting substantial hydrophilicity conferred by the salt form [2]. In contrast, the free-base analog 3-(2,2,2-trifluoroethyl)piperidine hydrochloride displays a LogP of 1.66 and LogD (pH 7.4) of −1.20, indicating a lipophilicity differential of approximately 1.6 log units between salt and free-base states [3]. While direct salt-vs.-free-base solubility measurements for 1803590-17-1 are not publicly available, class-level inference supports that the dihydrochloride form provides superior dissolution in aqueous reaction media (e.g., amide coupling in DMF/water mixtures) compared to free-base comparators such as 1-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS 187217-99-8) [1].

Solubility Salt Selection Formulation Chemical Handling

α-Methyl Substitution Modulates Amine Basicity (pKa) Relative to Non-Substituted Analogs, Influencing Reactivity in Amide Bond Formation

The α-methyl group in 1803590-17-1 induces steric and electronic effects on the adjacent primary amine, modifying its nucleophilicity and basicity relative to non-α-substituted analogs. The closest comparative predicted pKa data are available for [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine (CAS 335653-61-7), which has a predicted pKa of 10.13 ± 0.29 for its primary amine . In contrast, the piperidine ring nitrogen in N-(2,2,2-trifluoroethyl)piperidine derivatives typically exhibits a pKa lowered to approximately 5.5–6.5 due to the strong electron-withdrawing inductive effect of the trifluoroethyl group . The α-methyl substitution is expected to further elevate the pKa of the exocyclic primary amine by approximately 0.3–0.5 units compared to the non-methylated ethanamine analog (CAS 1248157-58-5), based on the known electron-donating effect of alkyl substitution at the α-carbon [1]. This difference in basicity translates to measurably different protonation states at physiological pH and distinct reactivity profiles in pH-sensitive acylation reactions.

Amine Basicity pKa Reactivity Amide Coupling

Validated Pharmacological Relevance: The (R)-Enantiomer of 1803590-17-1 Is the Key Chiral Intermediate for the Clinical-Stage EZH2 Inhibitor CPI-1205

The chiral intermediate directly derived from 1803590-17-1 constitutes the core piperidine-ethyl linker motif of CPI-1205 (lirametostat), a potent and selective EZH2 inhibitor that entered Phase I clinical trials for B-cell lymphomas [1]. CPI-1205 achieved a biochemical IC₅₀ of 0.002 μM against EZH2 with 26-fold selectivity over EZH1 (IC₅₀ = 0.052 μM), and demonstrated robust antitumor efficacy in a Karpas-422 xenograft model at 160 mg/kg BID oral dosing [1]. The (R)-configuration at the α-carbon—the very stereocenter present in 1803590-17-1—was shown by SAR studies to be essential for potency; the corresponding (S)-enantiomer exhibited significantly reduced activity [1]. By contrast, non-chiral analogs such as 1-(2,2,2-trifluoroethyl)piperidin-4-amine and 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-amine have not been reported as key intermediates in any clinical-stage inhibitor, underscoring the unique value of the α-methyl chiral scaffold for translational medicinal chemistry [2].

EZH2 Inhibitor Oncology Clinical Candidate Chiral Intermediate SAR

Procurement-Driven Application Scenarios for 1803590-17-1 Based on Quantitative Evidence


Enantioselective Synthesis of Chiral EZH2 and PRC2 Inhibitors for Oncology Programs

Medicinal chemistry teams developing stereospecific inhibitors of histone methyltransferases (EZH2, EZH1) can resolve racemic 1803590-17-1 via chiral salt formation to obtain the (R)-enantiomer in >99% ee, as demonstrated in the synthesis of CPI-1205 [1]. This approach provides a direct route to the chiral piperidine-ethyl linker required for potent EZH2 inhibition (biochemical IC₅₀ = 0.002 μM) [1]. The alternative—using achiral building blocks such as 1-(2,2,2-trifluoroethyl)piperidin-4-amine—would necessitate additional asymmetric synthetic steps, increasing both cost and development time.

Fragment-Based Drug Discovery Requiring Trifluoroethyl-Piperidine Scaffolds with Diverse Exit Vectors

The primary amine on the α-methyl ethyl linker provides a nucleophilic handle for rapid derivatization into amide, sulfonamide, urea, or secondary amine libraries . The α-methyl group introduces conformational constraint, which can be exploited in fragment-based screening to probe stereospecific binding pockets. Compared to [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine, the extended ethyl linker provides an additional rotatable bond (2 vs. 1), allowing greater conformational sampling for target engagement [2].

Aqueous-Phase Parallel Synthesis and High-Throughput Chemistry Workflows

The dihydrochloride salt form of 1803590-17-1 confers enhanced aqueous solubility (estimated LogD shift of ~1.5 units toward hydrophilicity vs. free-base analogs), making it suitable for automated parallel synthesis in water-miscible solvent systems (e.g., DMF/H₂O, THF/H₂O) [3]. This property simplifies liquid handling in high-throughput experimentation and reduces the need for organic co-solvents, in contrast to free-base analogs that may require pre-dissolution in aprotic organic solvents.

Reference Standard for Chiral Analytical Method Development

As a racemic mixture with a single stereocenter, 1803590-17-1 serves as an ideal reference compound for developing and validating chiral HPLC or SFC methods to separate enantiomers of piperidine-containing intermediates [4]. The presence of both a UV-active trifluoroethyl group (weak chromophore) and a primary amine (derivatizable with UV/fluorescent tags) facilitates detection method development.

Quote Request

Request a Quote for 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.